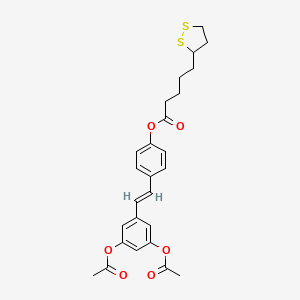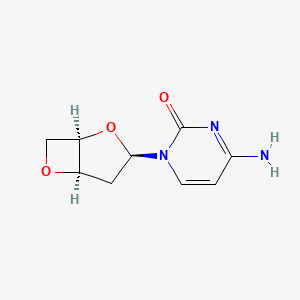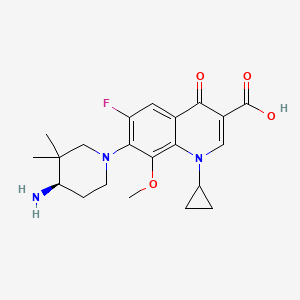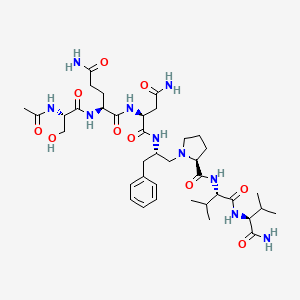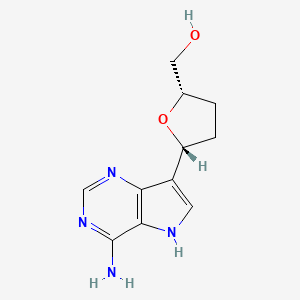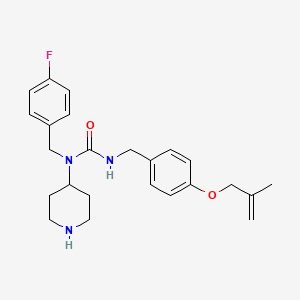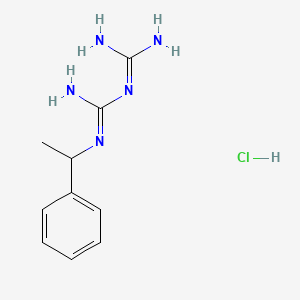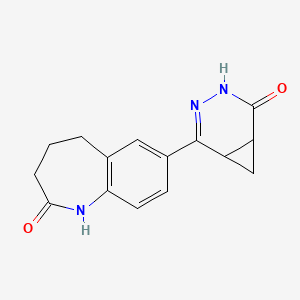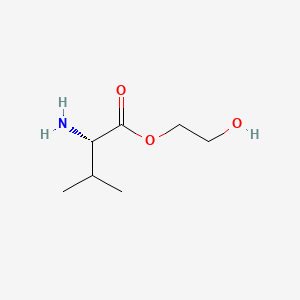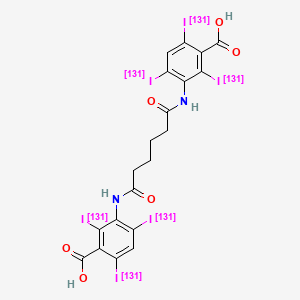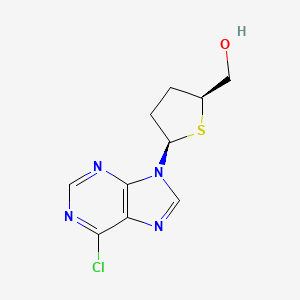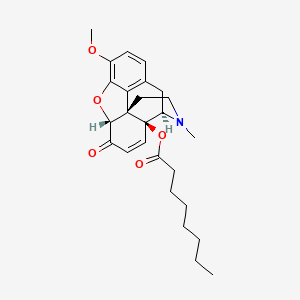
Codeinone, 14-hydroxy-, octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Codeinone, 14-hydroxy-, octanoate: is a derivative of codeine, an opioid alkaloid found in the opium poppy. This compound is of significant interest in medicinal chemistry due to its potential applications in pain management and other therapeutic areas. The addition of the octanoate ester group enhances its pharmacokinetic properties, potentially improving its efficacy and duration of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Codeinone, 14-hydroxy-, octanoate typically involves the following steps:
Oxidation of Codeine: Codeine is first oxidized to form Codeinone.
Hydroxylation: The Codeinone is then hydroxylated to produce 14-hydroxycodeinone.
Esterification: Finally, the 14-hydroxycodeinone is esterified with octanoic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Codeinone, 14-hydroxy-, octanoate can undergo further oxidation to form various oxidized derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Codeinone, 14-hydroxy-, octanoate is used as a precursor in the synthesis of various opioid derivatives. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential therapeutic applications .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of opioid derivatives. It serves as a model compound to investigate the effects of structural modifications on biological activity .
Medicine: In medicine, this compound is investigated for its potential as an analgesic and antitussive agent. Its enhanced pharmacokinetic properties may offer advantages over traditional opioids in terms of efficacy and duration of action .
Industry: In the pharmaceutical industry, this compound is used in the development of new opioid medications. Its unique properties make it a valuable intermediate in the synthesis of various therapeutic agents .
Wirkmechanismus
The mechanism of action of Codeinone, 14-hydroxy-, octanoate involves its interaction with opioid receptors in the central nervous system. It primarily acts as an agonist at the mu-opioid receptors, leading to analgesic and antitussive effects. The compound binds to these receptors, inhibiting the transmission of pain signals and suppressing cough reflexes .
Vergleich Mit ähnlichen Verbindungen
Codeine: A naturally occurring opioid with analgesic and antitussive properties.
Oxycodone: A semi-synthetic opioid derived from thebaine, known for its potent analgesic effects.
Hydrocodone: Another semi-synthetic opioid used for pain relief and cough suppression.
Uniqueness: Codeinone, 14-hydroxy-, octanoate is unique due to the presence of the octanoate ester group, which enhances its pharmacokinetic properties. This modification can lead to improved efficacy and longer duration of action compared to its parent compound, codeine .
Eigenschaften
CAS-Nummer |
1107-74-0 |
|---|---|
Molekularformel |
C26H33NO5 |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] octanoate |
InChI |
InChI=1S/C26H33NO5/c1-4-5-6-7-8-9-21(29)32-26-13-12-18(28)24-25(26)14-15-27(2)20(26)16-17-10-11-19(30-3)23(31-24)22(17)25/h10-13,20,24H,4-9,14-16H2,1-3H3/t20-,24+,25+,26-/m1/s1 |
InChI-Schlüssel |
YUMFFRMMGYDHCY-IFKAHUTRSA-N |
Isomerische SMILES |
CCCCCCCC(=O)O[C@@]12C=CC(=O)[C@H]3[C@@]14CCN([C@@H]2CC5=C4C(=C(C=C5)OC)O3)C |
Kanonische SMILES |
CCCCCCCC(=O)OC12C=CC(=O)C3C14CCN(C2CC5=C4C(=C(C=C5)OC)O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


